molecular formula C7H15ClN2O3 B1339726 (S)-Methyl 2-((S)-2-aminopropanamido)propanoate hydrochloride CAS No. 41036-19-5

(S)-Methyl 2-((S)-2-aminopropanamido)propanoate hydrochloride

Cat. No. B1339726
CAS RN: 41036-19-5
M. Wt: 210.66 g/mol
InChI Key: WVSVBOMWSCRPGM-FHAQVOQBSA-N
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Description

“(S)-Methyl 2-((S)-2-aminopropanamido)propanoate hydrochloride” is a chemical compound with the CAS Number: 20045-77-6. It has a molecular weight of 153.61 and its IUPAC name is methyl (2S)-2-(methylamino)propanoate hydrochloride . The physical form of this compound is solid .


Molecular Structure Analysis

The InChI code for “(S)-Methyl 2-((S)-2-aminopropanamido)propanoate hydrochloride” is 1S/C5H11NO2.ClH/c1-4(6-2)5(7)8-3;/h4,6H,1-3H3;1H/t4-;/m0./s1 . This code provides a specific string of characters that represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

“(S)-Methyl 2-((S)-2-aminopropanamido)propanoate hydrochloride” is a solid compound stored at room temperature in an inert atmosphere . It has a molecular weight of 153.61 . For more detailed physical and chemical properties, it would be beneficial to refer to a comprehensive chemical database or materials safety data sheet (MSDS).

Scientific Research Applications

Biochemical Production of Propanol

Research on the microbial production of propanol, an industrially significant molecule, has shown significant advancements. Propanol can be produced by microbes from renewable resources, highlighting an eco-friendly approach to producing valuable chemicals. Synthetic pathways for propanol production have been developed, emphasizing the potential for biofuel components or chemical synthesis precursors. This demonstrates the broader applications of amino acid derivatives in microbial biosynthesis and renewable chemical production (Walther & François, 2016).

Flavor Compounds in Foods

Branched aldehydes, derived from amino acids, play a crucial role as flavor compounds in various food products. The review of metabolic conversions, microbial, and food composition that influence the formation of these compounds underscores the importance of understanding the biochemical pathways for controlling flavor compound levels in foods. This research area signifies the application of amino acid derivatives in enhancing food quality and taste (Smit, Engels, & Smit, 2009).

Cancer Therapy

FTY720, a compound with a structure related to amino acid derivatives, shows promise in cancer therapy. It acts as an immunosuppressant and demonstrates antitumor efficacy in several cancer models. This highlights the potential of amino acid derivatives and related compounds in developing new treatments for cancer, offering insights into novel therapeutic pathways and molecular targets (Zhang et al., 2013).

Neurodegenerative Diseases

The neurotoxin BMAA and its isomeric amino acids produced by cyanobacteria have been linked to neurodegenerative diseases. This raises awareness of the importance of studying non-proteinogenic amino acids and their potential impact on human health, especially through dietary supplements based on cyanobacteria. This area of research is critical for understanding the environmental and health implications of amino acid derivatives (Manolidi et al., 2019).

Environmental and Ecological Implications

The study on the occurrence, fate, and behavior of parabens, which are esters of para-hydroxybenzoic acid similar to the core structure of (S)-Methyl 2-((S)-2-aminopropanamido)propanoate hydrochloride, in aquatic environments underscores the environmental impact of synthetic compounds. This research is pivotal in assessing the ecological risks associated with the widespread use of parabens and potentially related compounds, guiding towards safer environmental practices (Haman et al., 2015).

Safety And Hazards

The safety information for “(S)-Methyl 2-((S)-2-aminopropanamido)propanoate hydrochloride” indicates that it has the following hazard statements: H302-H315-H319-H335 . This means it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338, which advise avoiding breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

properties

IUPAC Name

methyl (2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O3.ClH/c1-4(8)6(10)9-5(2)7(11)12-3;/h4-5H,8H2,1-3H3,(H,9,10);1H/t4-,5-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVSVBOMWSCRPGM-FHAQVOQBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(C)C(=O)OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C)C(=O)OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00553440
Record name Methyl L-alanyl-L-alaninate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00553440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-Methyl 2-((S)-2-aminopropanamido)propanoate hydrochloride

CAS RN

41036-19-5
Record name Methyl L-alanyl-L-alaninate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00553440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl (2S)-2-[(2S)-2-aminopropanamido]propanoate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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